

In-Depth Technical Guide: Chemical Properties and Stability of BCX 1470 Methanesulfonate

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Compound of Interest

Compound Name: BCX 1470 methanesulfonate

Cat. No.: B1139478

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Abstract

BCX 1470 methanesulfonate is a potent, synthetic, small molecule inhibitor of serine proteases, specifically targeting Factor D of the alternative complement pathway and C1s of the classical complement pathway. This document provides a comprehensive overview of its chemical properties, stability profile, and mechanism of action. Detailed experimental protocols for key analytical and functional assays are provided to support further research and development.

Chemical Properties

BCX 1470 methanesulfonate is the methanesulfonic acid salt of the active compound BCX 1470. The salt form is reported to offer enhanced water solubility and stability over the freebase.[1]



Property	Value	Reference
Chemical Name	(2-carbamimidoyl-1- benzothiophen-6-yl) thiophene-2-carboxylate; methanesulfonic acid	[2]
Molecular Formula	C15H14N2O5S3	[2]
Molecular Weight	398.48 g/mol	[2]
CAS Number	217099-44-0	[2]
Appearance	White to off-white solid	
Purity	>98% (HPLC)	[3]

Solubility

BCX 1470 methanesulfonate exhibits solubility in various organic solvents and aqueous-based formulations.

Solvent / System	Solubility
DMSO	≥ 33.33 mg/mL (≥ 83.64 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (≥ 6.27 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (≥ 6.27 mM)
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (≥ 6.27 mM)

Stability

Proper storage and handling are crucial for maintaining the integrity of **BCX 1470 methanesulfonate**.



Condition	Recommended Storage	Stability Period
Solid	4°C, sealed from moisture	≥ 2 years
In Solvent (-20°C)	-20°C, sealed from moisture	6 Months
In Solvent (-80°C)	-80°C, sealed from moisture	6 Months

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to fully characterize the stability profile of **BCX 1470 methanesulfonate** for formulation and drug development purposes.

Mechanism of Action: Inhibition of the Complement Cascade

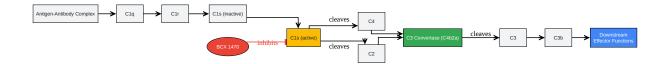
BCX 1470 is a serine protease inhibitor that targets key enzymes in both the classical and alternative pathways of the complement system.

- Classical Pathway Inhibition: BCX 1470 potently inhibits C1s, a serine protease that cleaves
 C4 and C2 to form the C3 convertase (C4b2a). The IC50 for C1s inhibition is 1.6 nM.
- Alternative Pathway Inhibition: The compound also inhibits Factor D, a serine protease that cleaves Factor B when it is bound to C3b, leading to the formation of the alternative pathway C3 convertase (C3bBb). The IC₅₀ for Factor D inhibition is 96 nM.

By inhibiting these key enzymes, BCX 1470 effectively blocks the amplification of the complement cascade, preventing the formation of downstream effectors such as the membrane attack complex (MAC) and the release of anaphylatoxins.

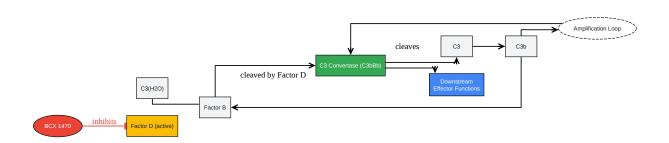
Signaling Pathway Diagrams





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Classical Complement Pathway Inhibition by BCX 1470.



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Alternative Complement Pathway Inhibition by BCX 1470.

Experimental Protocols Esterolytic Activity Assay (General Protocol for C1s)

This protocol is adapted for the determination of the inhibitory activity of **BCX 1470 methanesulfonate** against C1s. A similar principle can be applied for Factor D using a specific substrate.

Materials:

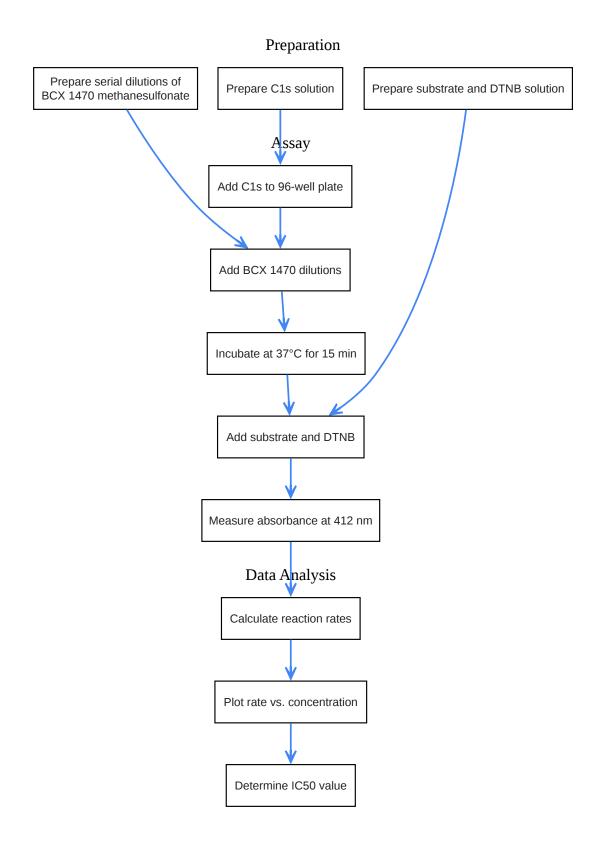


- Purified human C1s
- Chromogenic substrate for C1s (e.g., Nα-carbobenzyloxy-L-lysine thiobenzyl ester)
- DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
- Tris-HCl buffer (pH 7.5)
- BCX 1470 methanesulfonate stock solution in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of BCX 1470 methanesulfonate in Tris-HCl buffer.
- In a 96-well plate, add 50 μL of the C1s solution to each well.
- Add 25 μL of the **BCX 1470 methanesulfonate** dilutions or buffer (for control) to the wells.
- Incubate the plate at 37°C for 15 minutes.
- Add 25 μ L of the chromogenic substrate and 10 μ L of DTNB solution to each well to start the reaction.
- Immediately measure the absorbance at 412 nm every minute for 30 minutes using a microplate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.





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Workflow for Esterolytic Activity Assay.



Hemolysis Assay for Classical and Alternative Pathways

This assay determines the functional inhibition of the complement pathways by measuring the lysis of red blood cells.[3]

4.2.1. Classical Pathway Hemolysis Assay

Materials:

- Antibody-sensitized sheep red blood cells (SRBCs)
- Normal human serum (as a source of complement)
- Gelatin veronal buffer with Ca²⁺ and Mg²⁺ (GVB²⁺)
- BCX 1470 methanesulfonate stock solution in DMSO
- 96-well V-bottom plate
- Spectrophotometer

Procedure:

- Prepare serial dilutions of **BCX 1470 methanesulfonate** in GVB²⁺.
- In a 96-well plate, mix the diluted inhibitor with normal human serum (final dilution typically 1:80).
- Add the antibody-sensitized SRBC suspension to each well.
- Incubate the plate at 37°C for 30-60 minutes.
- Centrifuge the plate to pellet the intact cells.
- Transfer the supernatant to a new flat-bottom plate and measure the absorbance of released hemoglobin at 412 nm.
- Calculate the percentage of hemolysis for each inhibitor concentration relative to positive (water-lysed cells) and negative (buffer only) controls.



• Determine the IC50 value.

4.2.2. Alternative Pathway Hemolysis Assay

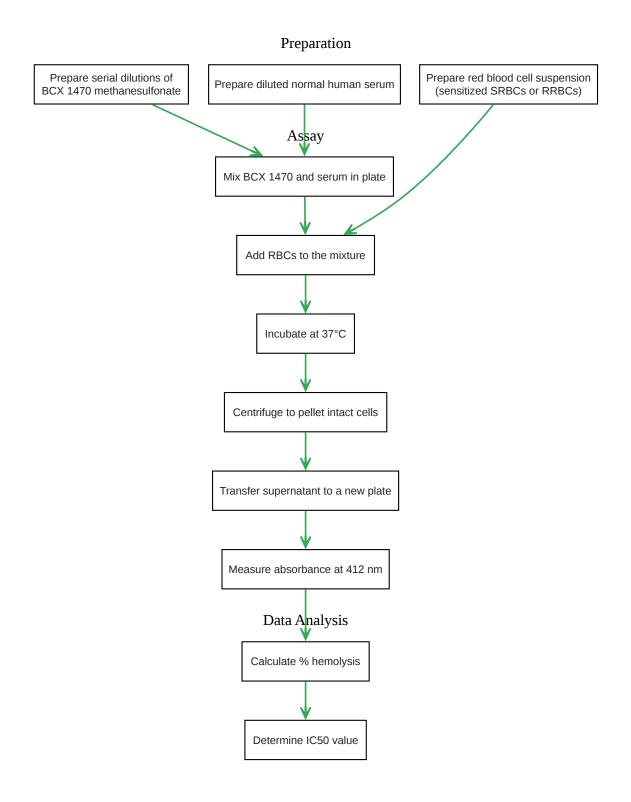
Materials:

- Rabbit red blood cells (RRBCs)
- Normal human serum
- Gelatin veronal buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
- BCX 1470 methanesulfonate stock solution in DMSO
- 96-well V-bottom plate
- Spectrophotometer

Procedure:

- The procedure is similar to the classical pathway assay, with the following modifications:
- Use RRBCs instead of sensitized SRBCs.
- Use GVB-Mg-EGTA buffer to chelate Ca²⁺ and block the classical pathway.





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Workflow for Hemolysis Assay.



Conclusion

BCX 1470 methanesulfonate is a well-characterized inhibitor of the classical and alternative complement pathways with potential therapeutic applications in complement-mediated diseases. This guide provides essential information on its chemical properties, stability, and mechanism of action, along with detailed protocols for its evaluation. Further studies, including comprehensive forced degradation and solubility profiling, will be beneficial for its continued development.

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